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Compound of Interest

Compound Name: S 421-d4

Cat. No.: B12428748

Disclaimer: The compound "S 421-d4" was not found in publicly available scientific literature.
The following information pertains to Octamethylcyclotetrasiloxane, commonly known as D4,
which is a likely subject of interest for toxicological assessment given the search results. D4 is
a key component in the production of silicone polymers and is used in various consumer
products.[1][2]

Application Notes

Octamethylcyclotetrasiloxane (D4) has been the subject of extensive toxicological investigation
to assess its safety for human health and the environment. These studies are crucial for
regulatory evaluation and risk assessment. The primary applications of toxicological studies on
D4 include:

» Chronic Toxicity and Carcinogenicity Assessment: Long-term exposure studies, typically over
two years, are conducted to evaluate the potential for D4 to cause chronic health effects and
cancer.[1]

o Sub-chronic Toxicity Evaluation: Shorter-term studies, such as 28-day inhalation studies,
help to identify target organs of toxicity and establish dose-response relationships for non-
lethal toxic effects.[2][3]
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e Reproductive and Developmental Toxicity Screening: These studies assess the potential for
D4 to interfere with reproductive processes and fetal development. D4 is classified as toxic
for reproduction category 3.[4]

e Immunotoxicity Assessment: The potential for D4 to suppress or modulate the immune
system is evaluated, often by measuring its effect on antibody production.[2]

o Pharmacokinetic and Metabolism Studies: These studies investigate the absorption,
distribution, metabolism, and excretion of D4 to understand its biological fate and potential

for accumulation.[3]

o Environmental Risk Assessment: The persistence, bioaccumulation, and toxicity (PBT) of D4
in the environment are evaluated to understand its ecological impact.[5]

Key findings from toxicological studies of D4 indicate that it can be a mild respiratory irritant
and may cause increases in liver and kidney weight.[1] Chronic exposure in rats has been
associated with an increased incidence of uterine endometrial adenomas at high
concentrations.[1] Effects on the liver appear to be related to the induction of hepatic
metabolizing enzymes.[3]

Quantitative Data Presentation

The following tables summarize quantitative data from key toxicological studies on D4.

Table 1. Summary of Chronic Inhalation Toxicity and Oncogenicity of D4 in Fischer 344 Rats[1]
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Exposure o . o .
. . Key Findings in Key Findings in
Concentration Duration
Males Females
(ppm)
No treatment-related No treatment-related
0 (Control) 104 weeks
effects. effects.
No treatment-related No treatment-related
10 104 weeks
effects. effects.
No treatment-related No treatment-related
30 104 weeks
effects. effects.
Increased liver and )
_ _ Increased liver and
kidney weight, ] ] ]
150 104 weeks kidney weight, chronic
hepatocellular
nephropathy.
hypertrophy.
Increased liver,
, kidney, and uterine
Increased liver, ) )
_ weight; chronic
kidney, and testes )
_ nephropathy; cystic
weight; hepatocellular ]
endometrial
hypertrophy; o
. N hyperplasia; increased
700 104 weeks interstitial cell T )
_ incidence of uterine
hyperplasia; reduced ]
T o endometrial
incidence of pituitary
] adenomas (4 out of 60
and pancreatic )
) animals); reduced
neoplasia. )
thyroid c-cell
adenoma/carcinoma.
Table 2: Summary of 28-Day Inhalation Study of D4 in Fischer 344 Rats[2]
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Exposure - . - .

. . Key Findings in Key Findings in

Concentration Duration

Males Females

(ppm)

0 (Control) 28 days No adverse effects. No adverse effects.

7 28 days No adverse effects. No adverse effects.
Statistically significant
increase in liver

20 28 days No adverse effects. ] )
weight and liver to
body weight ratio.
Statistically significant
increase in liver

60 28 days No adverse effects. ] )
weight and liver to
body weight ratio.

Statistically significant  Statistically significant
increase in liver increase in liver

180 28 days ] ) ) )

weight and liver to weight and liver to
body weight ratio. body weight ratio.
Statistically significant  Statistically significant
increase in liver increase in liver

540 28 days

weight and liver to

body weight ratio.

weight and liver to

body weight ratio.

Table 3: Acute Inhalation Toxicity of D4 in Rats[4]

Exposure Concentration

(mglL) Duration Mortality Rate

20.12 4 hours 0%

30.03 4 hours 30% (1 male, 2 females)
54.37 4 hours 90% (4 males, 5 females)
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Experimental Protocols

Protocol 1: Chronic Inhalation Toxicity Study

This protocol is based on the methodology for a 2-year chronic toxicity and oncogenicity study
of D4 in rats.[1]

Objective: To evaluate the long-term toxicity and carcinogenic potential of D4 following whole-
body inhalation exposure.

Materials:

Fischer 344 rats

Whole-body inhalation chambers

D4 vapor generation system

Standard laboratory animal diet and water

Necropsy and histopathology equipment

Procedure:

Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to
the start of the study.

e Group Assignment: Randomly assign animals to control and exposure groups. For a study of
this nature, groups would consist of at least 50 animals per sex.

o Dose Administration: Expose animals to target concentrations of D4 vapor (e.g., 0, 10, 30,
150, 700 ppm) for 6 hours per day, 5 days per week, for up to 104 weeks in whole-body
inhalation chambers.[1] The control group is exposed to filtered air.

 Clinical Observations: Conduct daily clinical observations for signs of toxicity. Record body
weight and food consumption weekly for the first 13 weeks and monthly thereafter.
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» Hematology and Clinical Chemistry: Collect blood samples at interim periods (e.g., 6, 12, 18
months) and at terminal sacrifice for hematology and clinical chemistry analysis.

» Necropsy and Histopathology: At the end of the 104-week exposure period, perform a full
necropsy on all surviving animals. Collect organs and tissues, weigh them, and preserve
them for histopathological examination.

Protocol 2: 28-Day Sub-chronic Inhalation Toxicity Study

This protocol is based on the methodology for a 28-day sub-chronic inhalation study of D4 in
rats.[2]

Objective: To determine the potential adverse effects of repeated inhalation exposure to D4
over a 28-day period.

Materials:

Fischer 344 rats

Whole-body inhalation chambers

D4 vapor generation system

Standard laboratory animal diet and water

Necropsy and histopathology equipment
Procedure:
e Animal Acclimation: Acclimate animals to laboratory conditions.

e Group Assignment: Randomly assign animals to control and exposure groups (e.g., 0, 7, 20,
60, 180, 540 ppm).[2]

o Dose Administration: Expose animals to D4 vapor for 6 hours per day, 5 days per week, for
28 days.[?]
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e Monitoring: Monitor body weight, food consumption, and clinical signs of toxicity throughout
the study.

o Terminal Procedures: At the end of the study, collect blood for serum chemistry and conduct
a gross necropsy. Weigh major organs (e.g., liver, kidneys).

» Histopathology: Preserve selected tissues for histopathological examination to identify any
microscopic changes.[2]

Protocol 3: Humoral Immunity Assessment (Antibody Forming Cell Assay)

This protocol is an add-on to a standard toxicity study to assess immunotoxicity, as performed
in the 28-day D4 study.[2]

Objective: To evaluate the effect of D4 exposure on the ability to mount an IgM antibody
response.

Materials:

o Spleens from control and D4-exposed animals

o Sheep red blood cells (SRBCSs) - as the antigen

e Cell culture medium and supplements

e Agar plates

o Complement (e.g., guinea pig serum)

e |ncubator

Procedure:

e Immunization: Four to five days prior to sacrifice, immunize a subset of animals from each
exposure group with SRBCs.

¢ Spleen Collection: At necropsy, aseptically remove the spleens and prepare single-cell
suspensions.
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o Cell Plating: Mix the splenocytes with SRBCs in a semi-solid agar medium and pour onto
plates.

 Incubation: Incubate the plates to allow for antibody secretion by plasma cells.

¢ Plaque Development: Add a source of complement to the plates. The secreted IgM
antibodies will bind to the surrounding SRBCs, and the complement will lyse these SRBCs,
forming a clear zone (plaque) around the antibody-producing cell.

e Plague Counting: Count the number of plagues (antibody-forming cells) per spleen or per
million splenocytes.

o Data Analysis: Compare the number of antibody-forming cells in the D4-exposed groups to
the control group to determine if D4 has an immunosuppressive effect.

Mandatory Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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